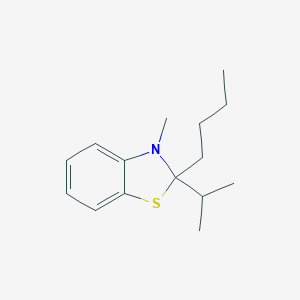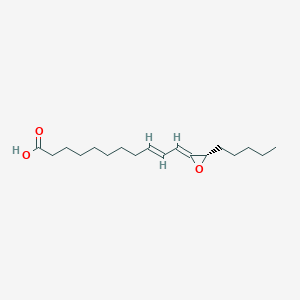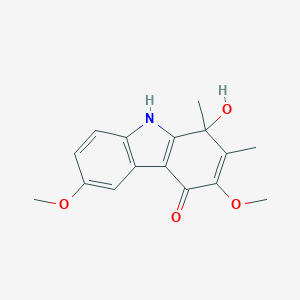
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in a variety of plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic properties, including its ability to act as an antidepressant, anti-inflammatory, and anti-cancer agent.
Applications De Recherche Scientifique
Antioxidant Properties
1-Hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one and its derivatives have been studied for their antioxidant properties. For example, a study by Malvy, Paoletti, Searle, and Willson (1980) demonstrated that 6-hydroxy-1,4-dimethyl carbazole shows significant inhibitory action in various in vitro peroxidative systems. Its effectiveness as an antioxidant was notably higher than that of other compounds like promethazine in certain systems (Malvy, Paoletti, Searle, & Willson, 1980). Additionally, 6-Hydroxy-1, 4-dimethylcarbazole was found to act as a potent hydrogen donor, suppressing the oxidation of various substances, with an activity close to that of α-tocopherol, a well-known natural antioxidant (Yamamoto, Yamamoto, Niki, Gee, & Willson, 1992).
Photophysical Characterization
Carbazole derivatives exhibit interesting photophysical properties. Ghosh, Mitra, Saha, and Basu (2013) synthesized new fluorophores based on carbazole derivatives and conducted comprehensive photophysical characterizations. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Applications in Dye-Sensitized Solar Cells
Carbazole derivatives have also been utilized in the development of organic sensitizers for dye-sensitized solar cells. Lim, Song, Kang, and Ko (2015) synthesized organic sensitizers using carbazole as an electron donor, demonstrating their potential for high performance in solar cell applications. These sensitizers showed strong molar absorption coefficients and a red-shifted absorption band, indicating efficient energy capture (Lim, Song, Kang, & Ko, 2015).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of carbazole derivatives. Ryu, Lee, Kim, Hong, Yoon, and Kim (2011) synthesized 6-hydroxy-1H-carbazole-1,4(9H)-diones and tested them for antifungal activity, finding that many compounds exhibited potent antifungal effects (Ryu, Lee, Kim, Hong, Yoon, & Kim, 2011). Additionally, Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, and Bisagni (1994) synthesized and evaluated a series of carbazole derivatives as antitumor agents, with some showing high cytotoxicity and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Propriétés
Numéro CAS |
115920-42-8 |
|---|---|
Nom du produit |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |
Clé InChI |
SMZGKKVSOZURAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
Synonymes |
carbazomycin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



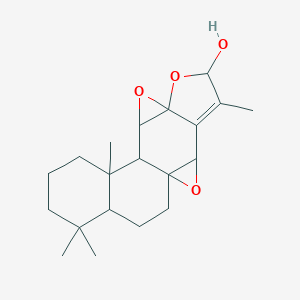
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
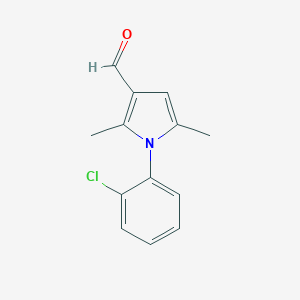



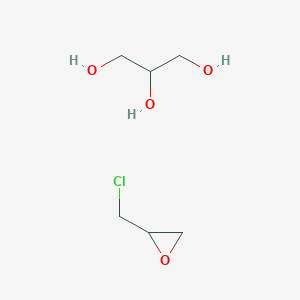
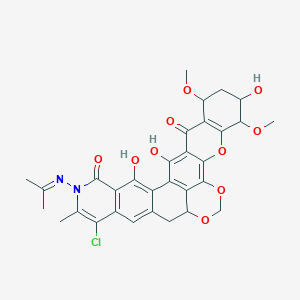

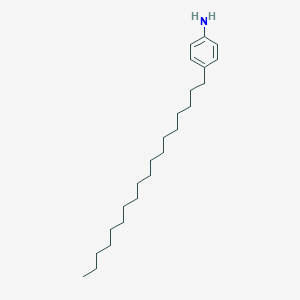

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
